

A Comparative Guide to the Computational Docking of Pyrazole-Based Inhibitors

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Compound of Interest

Compound Name: 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of potent enzyme inhibitors. Computational docking has become an indispensable tool for the rapid in-silico screening and optimization of these compounds. This guide provides a comparative overview of the computational docking performance of various pyrazole-based inhibitors against key protein targets implicated in cancer and other diseases. The information herein is compiled from recent studies to aid researchers in their drug discovery endeavors.

Performance of Pyrazole-Based Inhibitors: A Comparative Analysis

The following table summarizes the computational docking results for several pyrazole-based inhibitors against their respective protein targets. This data highlights the binding affinities and potential inhibitory constants, providing a quantitative basis for comparison.

Inhibitor/Compound	Target Protein	Docking Score (Binding Energy, kcal/mol)	Interacting Residues	PDB ID	Reference
Compound 5c	VEGFR-2	-	Not explicitly detailed	Not specified	[1]
Compound 6h	EGFR Tyrosine Kinase	Not explicitly detailed (binds to hinge region)	Not explicitly detailed	Not specified	[2]
Compound 6j	EGFR Tyrosine Kinase	Not explicitly detailed (binds to hinge region)	Not explicitly detailed	Not specified	[2]
Compound 1b	VEGFR-2	-10.09	Not explicitly detailed	2QU5	[3] [4]
Compound 1d	Aurora A	-8.57	Not explicitly detailed	2W1G	[3] [4]
Compound 2b	CDK2	-10.35	Not explicitly detailed	2VTO	[3] [4]
Compound M36	C-RAF	-9.7	Not explicitly detailed	Not specified	[5]
Compound M72	CYP17	-10.4	Not explicitly detailed	Not specified	[5]
Compound M74	c-KIT	-9.2	Not explicitly detailed	6XVB	[5]
Compound M76	VEGFR	-9.2	Not explicitly detailed	4AGD	[5]
Compound 3i	VEGFR-2	Not explicitly detailed	Not explicitly detailed	Not specified	[6]

Experimental Protocols: A Look into the Methodology

The successful application of computational docking relies on a well-defined and rigorous protocol. While specific parameters may vary between studies, the general workflow remains consistent.

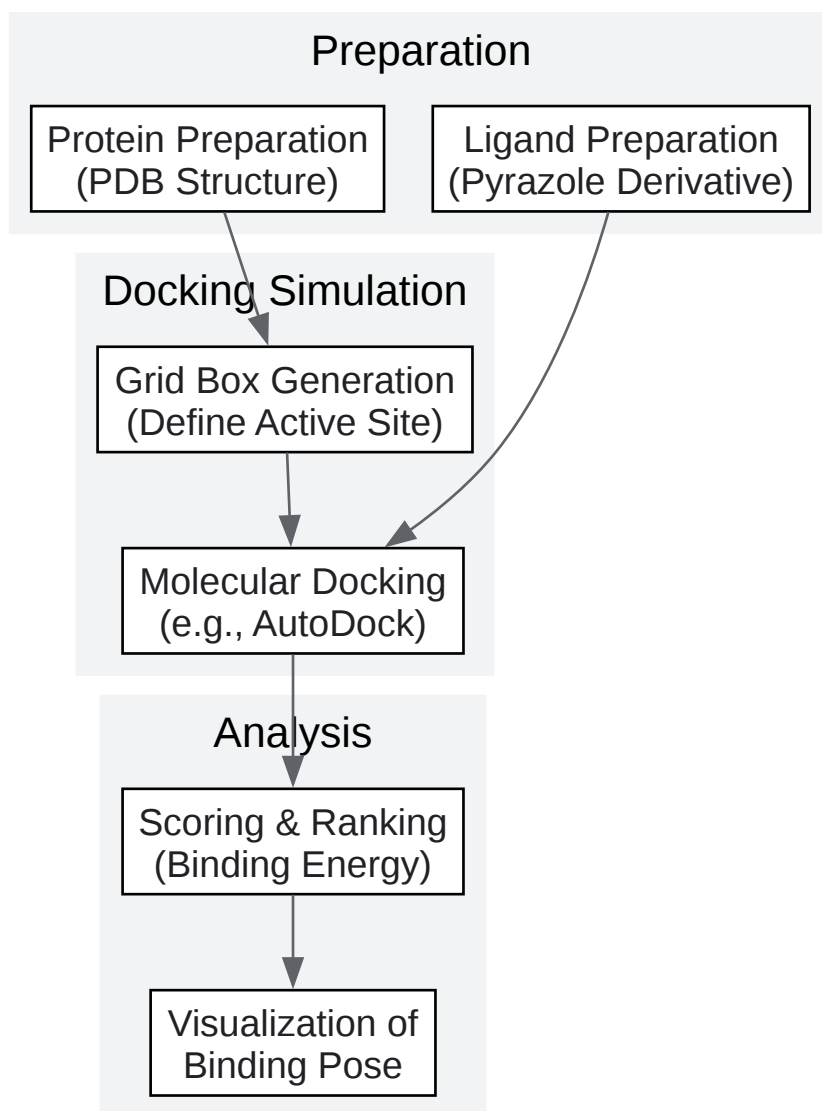
A study on pyrazole derivatives as potential inhibitors of Receptor Tyrosine Kinase (RTK) and Protein Kinases utilized AutoDock 4.2 for their docking simulations.[3][4] The methodology involved a flexible ligand docking approach. Key parameters included the use of the Lamarckian genetic algorithm and the pseudo-Solis and Wets methods for minimization. The protocol for each ligand consisted of 10 independent Genetic Algorithm (GA) runs with a population size of 150.[3]

Another comprehensive study identified promising pyrazole-based modulators for various cancer-related proteins, including C-RAF, CYP17, VEGFR, and c-KIT, also employed molecular docking.[5] This research utilized Auto Dock Vina for its docking calculations. The specific parameters for the grid box and other settings were tailored to the active site of each target protein.[5]

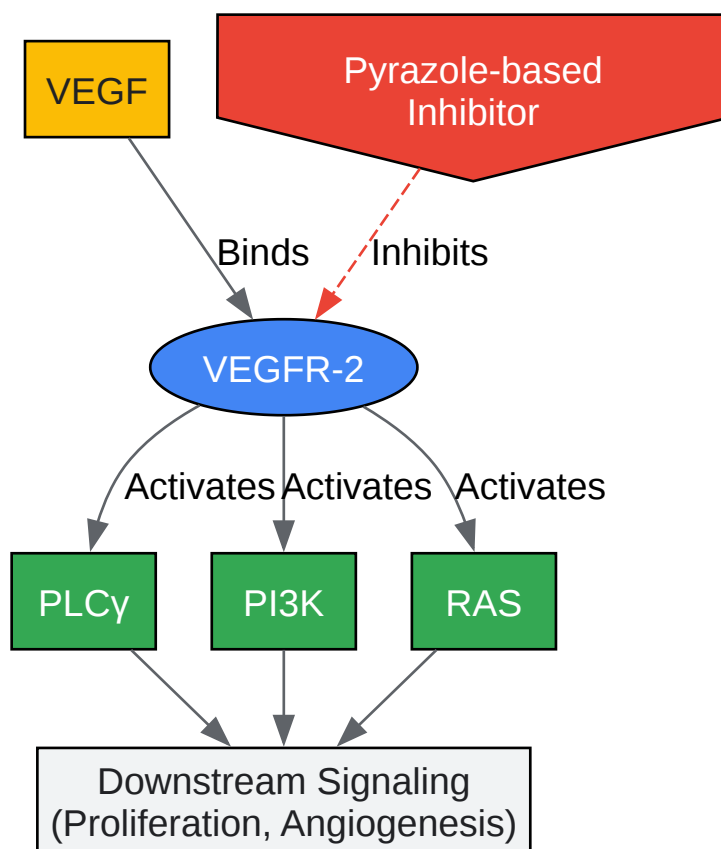
Visualizing the Process: From Ligand to Lead

To better understand the computational workflow and the biological context of these inhibitors, the following diagrams illustrate a typical computational docking workflow and a representative signaling pathway.

Computational Docking Workflow



Simplified VEGFR-2 Signaling Pathway



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References

- 1. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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